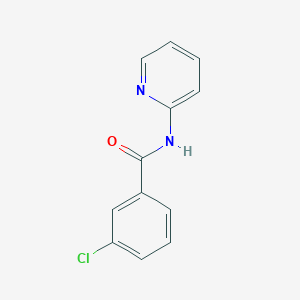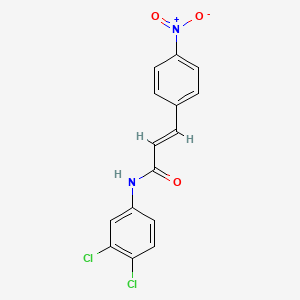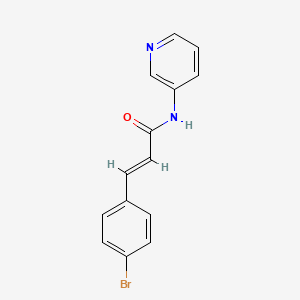
ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate, also known as ethyl phenylhydrazonopropanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate involves inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, this compound 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
Studies have shown that this compound 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate can reduce the levels of inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It can also reduce the activity of myeloperoxidase, an enzyme that is involved in the production of reactive oxygen species and tissue damage during inflammation. Moreover, this compound 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been shown to possess antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate in lab experiments is its relatively low toxicity compared to other anti-inflammatory drugs such as aspirin and ibuprofen. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, its stability under different pH conditions needs to be further investigated.
Zukünftige Richtungen
There are several future directions for the research on ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate. One potential direction is the development of new drug formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential applications in other fields such as cancer research and neurodegenerative diseases. Moreover, further studies are needed to elucidate its mechanism of action and to explore its potential interactions with other drugs.
Synthesemethoden
Ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate can be synthesized through the reaction of this compound acetoacetate and phenylhydrazine in the presence of acetic acid and glacial acetic acid. The reaction yields a yellow crystalline product that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of inflammation-related diseases.
Eigenschaften
IUPAC Name |
ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)8-7-11-9-5-3-4-6-10(9)13(17)15-14-11/h3-6H,2,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBHVNGSJZFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5788228.png)

![methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate](/img/structure/B5788243.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)


![N-(2,4-dimethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5788267.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)

![methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)